3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a thiazole ring, a sulfonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzenesulfonyl chloride, which is then reacted with a thiazole derivative under controlled conditions to form the sulfonyl-thiazole intermediate. This intermediate is further reacted with a carbamoylating agent to introduce the carbamoyl group, followed by the addition of propanoic acid to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrophenyl group may also participate in electron transfer processes, affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyltryptophan: A compound with a similar sulfonyl and nitrophenyl structure but with a tryptophan backbone.
Sulfonamide derivatives: Compounds with sulfonyl groups attached to various aromatic or heterocyclic systems.
Uniqueness
3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of a thiazole ring, a sulfonyl group, and a nitrophenyl group, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O7S2/c17-10(5-6-11(18)19)15-13-14-7-12(24-13)25(22,23)9-3-1-8(2-4-9)16(20)21/h1-4,7H,5-6H2,(H,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDGQGNMIOZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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